molecular formula C12H11NO2 B12606210 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one CAS No. 917884-95-8

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12606210
CAS No.: 917884-95-8
M. Wt: 201.22 g/mol
InChI Key: ONZNCHXLABWRKR-UHFFFAOYSA-N
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Description

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is a chemical building block based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalent in numerous bioactive natural products and synthetic compounds . The core scaffold is recognized for its significant potential in agrochemical research, particularly as a starting point for developing antioomycete agents for plant disease management . The specific 7-[(prop-2-yn-1-yl)oxy] substitution on this scaffold is a key functional handle, as the prop-2-yn-1-yl (propargyl) group is highly amenable to further chemical modification via Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound an extremely versatile intermediate for constructing more complex molecules, generating chemical libraries for high-throughput screening, or developing bioconjugation probes . Compounds based on this scaffold are typically synthesized using robust and diastereoselective methods like the Castagnoli-Cushman reaction between homophthalic anhydride and imines . Researchers can leverage this compound to explore structure-activity relationships (SAR) in medicinal and agrochemistry, with previous studies on analogous derivatives revealing activities such as potent antioomycete effects against pathogens like Pythium recalcitrans and disruption of biological membranes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

917884-95-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-prop-2-ynoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H11NO2/c1-2-7-15-10-4-3-9-5-6-13-12(14)11(9)8-10/h1,3-4,8H,5-7H2,(H,13,14)

InChI Key

ONZNCHXLABWRKR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(CCNC2=O)C=C1

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

  • Starting Material Preparation
    The synthesis typically begins with the preparation of a precursor compound, such as 1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate. This is achieved by reacting 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate with prop-2-yn-1-bromide in DMF at elevated temperatures.

    • Reaction Conditions :
      • Reagents: K₂CO₃ as a base
      • Temperature: 50 °C
      • Yield: Approximately 97.3% after purification through column chromatography.
    Compound Reaction Conditions Yield
    1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate DMF, K₂CO₃, 50 °C 97.3%
  • Formation of Carboxylic Acid Derivative
    The next step involves converting the diester into a carboxylic acid by hydrolysis using lithium hydroxide in THF and water.

    • Reaction Conditions :
      • Reagents: LiOH·H₂O
      • Temperature: Room temperature
      • Yield: Approximately 77.2%.
    Compound Reaction Conditions Yield
    4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid THF/H₂O, LiOH·H₂O 77.2%
  • Coupling Reaction
    The carboxylic acid is then coupled with an amine derivative of isoquinoline using HATU and triethylamine as coupling agents.

    Compound Reaction Conditions Yield
    tert-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4-(prop-2-yn-1-yl)piperazine-1-carboxylate DMF, HATU/TEA 71.8%
  • Final Deprotection and Isolation
    The final step involves deprotecting the tert-butyl group to yield the target compound, which can be purified through silica gel chromatography.

Analytical Techniques

To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to analyze the molecular structure and confirm the presence of specific functional groups:

NMR Data Chemical Shift (δ)
Methyl protons ~3.64 ppm
Propynyl protons ~3.20 ppm
Aromatic protons Variable

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to assess the molecular weight and purity of the final product:

Analysis Type Result
Molecular Weight Confirmed at ~C₁₂H₁₁NO₁
Retention Time ~0.396 min

Chemical Reactions Analysis

Types of Reactions

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The propargyl group in the compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where enzyme inhibition is a common strategy for therapeutic intervention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties. The presence of the propargyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

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